

Application Notes and Protocols for Live-Cell Imaging with Bodipy FL-C16

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Compound of Interest

Compound Name: *Bodipy FL-C16*

Cat. No.: *B15553641*

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Introduction

Bodipy FL-C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid. This probe consists of the Bodipy FL fluorophore attached to the omega-carbon of the C16 fatty acid chain. Its intrinsic fluorescence and structural similarity to natural fatty acids make it a valuable tool for investigating cellular fatty acid uptake, trafficking, and metabolism in live cells.^{[1][2][3]} Due to its non-polar nature, high photostability, and high fluorescence quantum yield, **Bodipy FL-C16** is well-suited for various fluorescence microscopy techniques, including confocal and two-photon microscopy. The dye is taken up by cells through fatty acid transport proteins, mimicking the natural uptake of long-chain fatty acids, and subsequently localizes to various organelles involved in lipid metabolism, such as the endoplasmic reticulum and mitochondria.^{[4][5][6]} This allows for the real-time visualization and quantification of fatty acid metabolism, providing insights into cellular physiology and disease states like metabolic disorders and cancer.^{[2][7]}

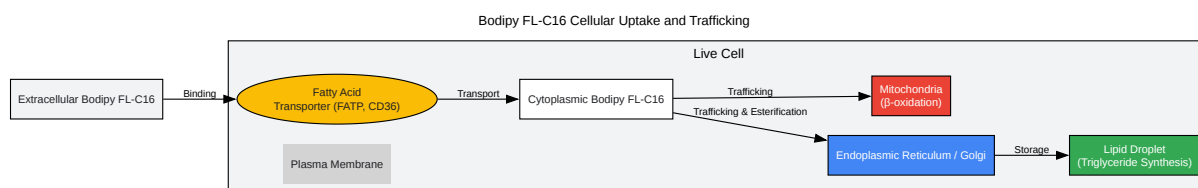
Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of **Bodipy FL-C16** in live-cell imaging applications.

Parameter	Value	Notes
Excitation Maximum	~500-505 nm[4][8][9]	Can be effectively excited by a 488 nm laser line.[5][8][10]
Emission Maximum	~509-515 nm[4][8][9]	
Working Concentration	0.1 - 2 μ M[7]	Optimal concentration should be determined empirically for each cell type and experimental condition.
Incubation Time	15 - 60 minutes[7]	Shorter times are often sufficient for uptake studies, while longer times may be needed to observe metabolic trafficking.
Stock Solution Solvent	DMSO	Prepare a concentrated stock solution (e.g., 1-2 mg/mL) and store at -20°C, protected from light.[11]

Mechanism of Cellular Uptake and Processing

Bodipy FL-C16, as a fluorescent fatty acid analog, is actively transported into live cells primarily through fatty acid transport proteins (FATPs) and other transporters like CD36 located on the plasma membrane.[5][12] Once inside the cell, it is rapidly incorporated into cellular metabolic pathways. The fluorescent probe can be esterified into complex lipids, such as triglycerides and phospholipids, and stored in lipid droplets, or transported to the mitochondria for β -oxidation.[6] Its localization can be observed in the endoplasmic reticulum/Golgi apparatus and mitochondria, reflecting the key sites of lipid processing and energy metabolism. [4][6]



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Caption: Cellular uptake and trafficking of **Bodipy FL-C16**.

Experimental Protocol: Live-Cell Staining and Imaging

This protocol provides a general guideline for staining live, adherent cells with **Bodipy FL-C16** for fluorescence microscopy.

Materials and Reagents:

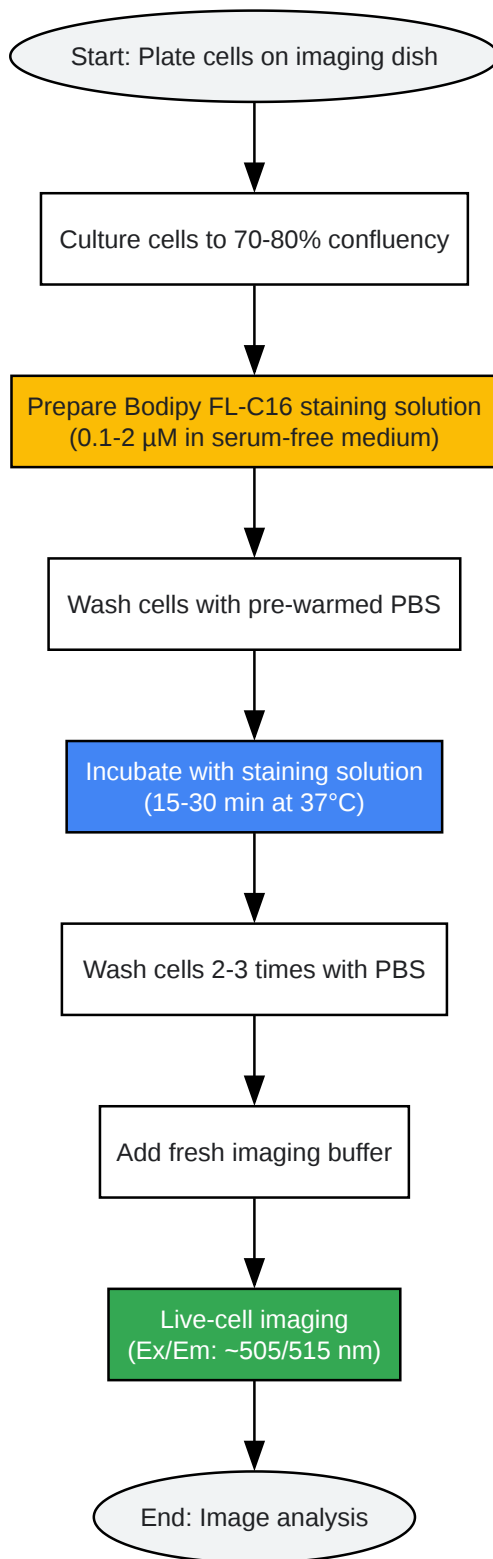
- **Bodipy FL-C16** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), sterile
- Complete cell culture medium appropriate for the cell line
- Serum-free cell culture medium
- Coverslips or glass-bottom imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Protocol:

- Cell Preparation:
 - Plate cells on sterile coverslips or in glass-bottom imaging dishes.
 - Culture cells to the desired confluency (typically 70-80%) in complete culture medium.[\[7\]](#)
- Preparation of Staining Solution:
 - Prepare a 1 mg/mL stock solution of **Bodipy FL-C16** in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.
 - On the day of the experiment, dilute the **Bodipy FL-C16** stock solution into serum-free medium to the final working concentration (e.g., 1 μ M).[\[5\]](#)[\[12\]](#) It is recommended to test a range of concentrations (0.1 - 2 μ M) to determine the optimal signal-to-noise ratio for your specific cell type.[\[7\]](#)
- Staining Procedure:
 - Aspirate the complete culture medium from the cells.
 - Wash the cells gently with pre-warmed PBS.
 - Add the pre-warmed **Bodipy FL-C16** staining solution to the cells.
 - Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.[\[7\]](#) The optimal incubation time may vary depending on the cell type and experimental goals.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells 2-3 times with pre-warmed PBS or serum-free medium to remove any unbound dye.[\[7\]](#)
- Live-Cell Imaging:
 - Immediately after washing, add fresh, pre-warmed serum-free medium or an appropriate imaging buffer to the cells.

- Image the cells using a fluorescence microscope equipped with a suitable filter set for Bodipy FL (Excitation/Emission: ~505/515 nm). A standard FITC or GFP filter set is usually appropriate.
- Acquire images using imaging parameters that minimize phototoxicity and photobleaching, especially for time-lapse experiments.

Bodipy FL-C16 Live-Cell Imaging Workflow



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Caption: Experimental workflow for **Bodipy FL-C16** live-cell staining.

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